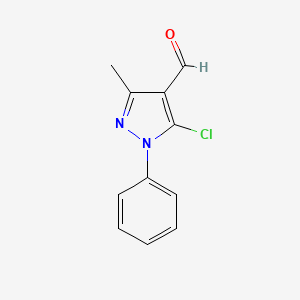

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Overview

Description

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a versatile intermediate compound used in the synthesis of various pyrazole derivatives. The pyrazole ring is an important structural motif found in many biologically and pharmaceutically active compounds. Over the past few years, pyrazoles and their derivatives have attracted significant attention due to their wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties .

Mechanism of Action

Target of Action

It is known that pyrazole derivatives, to which this compound belongs, have a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities .

Mode of Action

It is known to participate in the synthesis of 2-((5-phenoxy-3-methyl-1-phenyl-1h-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives , which suggests that it may interact with its targets through the formation of these derivatives.

Action Environment

It is known that the compound can be synthesized under vilsmeier-haack reaction conditions , suggesting that its action may be influenced by the chemical environment.

Biochemical Analysis

Biochemical Properties

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities . These interactions are often mediated through specific binding sites on the enzymes or proteins, leading to inhibition or activation of their biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to possess antimicrobial and antiviral activities, which are likely mediated through the disruption of cellular processes in pathogens . Additionally, its anticancer properties suggest that it may interfere with cell proliferation and induce apoptosis in tumor cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Over time, it may undergo metabolic degradation, leading to the formation of metabolites that could have distinct biological activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antimicrobial and anti-inflammatory activities. At higher doses, it could potentially cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage-response relationship is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with cytochrome P450 enzymes could lead to the formation of reactive metabolites, which may contribute to its biological activities . Additionally, this compound may affect the levels of key metabolites involved in cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it may influence cellular energy production and apoptosis . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.

Preparation Methods

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized using several methods. One common method involves the Vilsmeier-Haack reaction, where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at 0°C, followed by heating the reaction mixture . Another method involves the reaction of 1H-pyrazol-5(4H)-one with bis(trichloromethyl)carbonate in DMF instead of the traditional POCl3-DMF system . Industrial production methods typically involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity.

Chemical Reactions Analysis

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is used in various scientific research applications, including:

Biology: Pyrazole derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.

Medicine: Some pyrazole derivatives are being clinically evaluated as potential new drugs for various diseases.

Industry: Pyrazole compounds are used as insecticides, herbicides, and plant growth regulators.

Comparison with Similar Compounds

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring. Similar compounds include:

3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the chlorine atom and has a carboxylic acid group instead of an aldehyde group.

5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile: Contains a hydroxyl group and a nitrile group instead of the aldehyde and chlorine groups.

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid: Has different substituents on the pyrazole ring and an additional benzoic acid group.

These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.

Biological Activity

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a significant compound within the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry, supported by case studies and research findings.

Overview of the Compound

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉ClN₂O, with a molecular weight of approximately 220.66 g/mol. It appears as a white to light yellow solid and is characterized by its pyrazole structure, which includes a chloro and a methyl group at specific positions on the ring.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Cyclocondensation Reaction : The initial step involves the cyclocondensation of ethyl acetoacetate with phenyl hydrazine to form a pyrazolone derivative.

- Chloroformylation : The Vilsmeier-Haack reaction is employed to introduce the formyl group, yielding the target compound .

The compound can be synthesized under various conditions, achieving yields between 67% and 93%, depending on the method used (e.g., ultrasonic synthesis) .

Biological Activities

This compound exhibits a wide spectrum of biological activities:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit various bacterial strains, likely through disruption of cellular processes in pathogens .

Anticancer Properties

The compound has demonstrated notable anticancer activity against several cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

These studies suggest that derivatives based on this structure can inhibit cancer cell proliferation effectively .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It can modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases .

The biological activities of this compound are attributed to its interactions with various biological macromolecules:

- Enzyme Inhibition : The compound can inhibit enzymes involved in key metabolic pathways, thereby influencing cellular function.

- Cell Signaling Modulation : It affects cell signaling pathways that regulate gene expression and cellular responses to stimuli .

Study on Anticancer Activity

In vitro studies have shown that compounds derived from this compound exhibit significant antiproliferative effects against multiple cancer types. For instance, derivatives were tested against lung and colorectal cancer cells, demonstrating effective inhibition of cell growth .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a strong inhibitory effect, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .

Properties

IUPAC Name |

5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZPJLZXLKAMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346527 | |

| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947-95-5 | |

| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is C11H9ClN2O, and its molecular weight is 220.66 g/mol. []

A: Researchers commonly characterize this compound using Infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide information about the functional groups, connectivity, and molecular weight of the compound. [, , ]

A: While specific stability data may vary, research indicates that this compound serves as a versatile building block in organic synthesis. It undergoes various reactions like condensation [], nucleophilic substitution [], and cyclocondensation [, ] to yield diverse derivatives.

A: Current research primarily focuses on utilizing this compound as a building block for synthesizing other compounds, including heterocycles like pyrazoles, thiazoles, and oxadiazoles. [, , ] Its catalytic properties remain largely unexplored.

A: Structural modifications significantly impact the compound's reactivity. For example, replacing the chlorine atom with different substituents like aryloxy or amino groups alters its reaction pathway and product formation. [, ] The nature of the aryl substituent at the 1-position of the pyrazole ring also influences the reaction outcome. []

ANone: Common analytical techniques include:

A: Researchers are exploring alternative synthetic routes and starting materials to access similar or improved compounds. This exploration involves modifying the substitution pattern on the pyrazole ring or exploring different heterocyclic scaffolds. []

ANone: Essential resources include:

ANone: While a comprehensive historical account is unavailable, research on this compound and its derivatives has gained momentum in recent decades, driven by its potential in medicinal chemistry and materials science. The development of efficient synthetic routes and the exploration of its diverse reactivity represent significant milestones in this field.

ANone: The compound's versatility as a building block finds applications in:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.